Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine
CAS No.: 1263378-56-8
VCID: VC20326781
Molecular Formula: C11H17N3
Molecular Weight: 191.27 g/mol
* For research use only. Not for human or veterinary use.

Description |
Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. It features a pyridine ring substituted with a pyrrolidine group and a dimethylamino group. This compound is closely related to N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine, which has been explored for its applications in medicinal chemistry and pharmacology. Synthesis and ProductionThe synthesis of compounds similar to Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine typically involves multi-step organic reactions. Starting materials often include pyrrolidine and pyridine derivatives. Industrial production utilizes large-scale reactors and continuous flow systems for efficient synthesis, followed by purification techniques such as crystallization or chromatography. Data and TablesGiven the lack of specific data on Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine, we can refer to related compounds for general insights. For example, N,N-dimethyl-6-(pyrrolidin-2-yl)pyridin-2-amine dihydrochloride has the following properties:
For a more detailed analysis, specific data on Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine would be necessary. |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 1263378-56-8 | ||||||||
Product Name | Dimethyl-(6-pyrrolidin-2-YL-pyridin-2-YL)-amine | ||||||||
Molecular Formula | C11H17N3 | ||||||||
Molecular Weight | 191.27 g/mol | ||||||||
IUPAC Name | N,N-dimethyl-6-pyrrolidin-2-ylpyridin-2-amine | ||||||||
Standard InChI | InChI=1S/C11H17N3/c1-14(2)11-7-3-5-10(13-11)9-6-4-8-12-9/h3,5,7,9,12H,4,6,8H2,1-2H3 | ||||||||
Standard InChIKey | RPFMPLDEJWKTMY-UHFFFAOYSA-N | ||||||||
Canonical SMILES | CN(C)C1=CC=CC(=N1)C2CCCN2 | ||||||||
PubChem Compound | 53408562 | ||||||||
Last Modified | Aug 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume